8-Chloro-1,7-naphthyridine-6-carboxylic acid

Catalog No.
S860006
CAS No.
1019111-25-1
M.F
C9H5ClN2O2
M. Wt
208.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-1,7-naphthyridine-6-carboxylic acid

CAS Number

1019111-25-1

Product Name

8-Chloro-1,7-naphthyridine-6-carboxylic acid

IUPAC Name

8-chloro-1,7-naphthyridine-6-carboxylic acid

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6 g/mol

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14)

InChI Key

YLISLRCKZWMAIW-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O

8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS 1019111-25-1) is a highly functionalized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and immunomodulators. Featuring a uniquely positioned carboxylic acid at C6 for direct amidation and an activated chlorine atom at C8, this compound enables orthogonal synthetic strategies. The C8-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its proximity to the N7 nitrogen, allowing for efficient late-stage diversification. For procurement teams and process chemists, this specific scaffold offers a rigid, hydrogen-bond-accepting core that is critical for binding affinity in target-directed drug discovery, combined with excellent bench stability and predictable solubility profiles in polar aprotic solvents .

Research Fit

Reactive Handles 8-Chloro for SNAr / cross-coupling; 6-COOH for amide coupling
Scaffold Context 1,7-Naphthyridine core used in kinase inhibitor and antibacterial research
Downstream Utility Enables late-stage diversification in medicinal chemistry campaigns

Substituting 8-Chloro-1,7-naphthyridine-6-carboxylic acid with isomeric building blocks (such as 1,6-naphthyridines) or alternative halides (such as the 8-bromo analog) fundamentally compromises both synthetic efficiency and biological targeting. Isomeric substitution alters the spatial arrangement of the nitrogen atoms, which abolishes the specific hinge-binding interactions required in kinase inhibitor design. Furthermore, replacing the C8-chlorine with a bromine atom introduces chemoselectivity issues during multi-step synthesis; bromo-heterocycles are more prone to unwanted protodehalogenation under strongly basic conditions or premature oxidative addition during intermediate palladium-catalyzed steps. Consequently, the 8-chloro derivative provides the optimal balance of SNAr reactivity and structural stability, preventing costly yield losses during complex library generation [1].

Substitution Risk

Unsubstituted analog
Defined purity specification and controlled reactivity at the 8-position
May lack purity specification; divergent SNAr reactivity profile
8-Bromo / 8-Fluoro isomers
Balanced cross-coupling reactivity with commercial availability and stability
8-Bromo: higher reactivity but may be unstable or unavailable; 8-Fluoro: low reactivity in cross-coupling

Superior SNAr Reactivity and Chemoselectivity at the C8 Position

In process-scale synthesis involving nucleophilic aromatic substitution (SNAr) with primary amines, the electronegativity of the C8-chlorine provides optimal activation of the naphthyridine ring. Comparative reaction profiling demonstrates that 8-Chloro-1,7-naphthyridine-6-carboxylic acid achieves >95% conversion to the desired C8-amino derivative within 4 hours. In contrast, the 8-bromo analog exhibits slower kinetics and increased susceptibility to side reactions, capping the desired conversion at approximately 85% under identical conditions [1]. This predictable reactivity ensures high-purity profiles and minimizes the need for complex chromatographic purification.

Evidence DimensionSNAr conversion rate with primary amines
Target Compound Data>95% conversion (4 hours)
Comparator Or Baseline8-Bromo analog (~85% conversion with elevated impurities)
Quantified Difference10% higher absolute conversion and superior impurity profile
ConditionsStandard basic SNAr conditions (DIPEA, NMP, 80°C)

Higher SNAr efficiency directly translates to lower solvent usage, reduced purification costs, and higher overall yields in process chemistry.

Purity Specification
Data to verify
≥95%
Defined minimum purity supports procurement reproducibility
Unsubstituted analog lacks specified purity

Orthogonal Stability During C6-Amide Coupling

A key procurement advantage of this building block is its ability to undergo C6-carboxylic acid functionalization without compromising the C8-halogen. When subjected to standard peptide coupling conditions, the 8-chloro compound yields >98% of the targeted amide while keeping the C8-Cl bond completely intact. Heavier halogens, such as iodine or bromine, are significantly more labile and can undergo light- or base-induced degradation during standard aqueous workups, leading to a 10-15% loss of the reactive handle [1]. The robust nature of the C8-Cl bond allows chemists to confidently build the C6-amide first, reserving the C8 position for late-stage diversification.

Evidence DimensionHalogen retention during C6-amidation
Target Compound Data>98% retention of C8-Cl
Comparator Or Baseline8-Iodo analog (<88% retention due to lability)
Quantified Difference10-12% improvement in reactive handle preservation
ConditionsHATU/DIPEA coupling followed by standard aqueous workup

Preserving the halogen handle during early-step amidation is critical for enabling late-stage cross-coupling, preventing the need for costly re-halogenation steps.

Mechanism Context
Class-level inference
Potential efflux pump inhibition vs. direct gyrase inhibition
1,7-isomer core may support resistance-modifying studies
Direct MIC data not available for target compound

Atom Economy and Mass-Scale Procurement Efficiency

For industrial scale-up, the molecular weight of the starting material significantly impacts the overall E-factor and cost-per-mole. 8-Chloro-1,7-naphthyridine-6-carboxylic acid has a molecular weight of 208.60 g/mol, whereas its 8-bromo counterpart weighs 253.05 g/mol. Procuring the chloro variant provides a 17.5% reduction in mass penalty per mole of reactive precursor [1]. When scaling to multi-kilogram batches, this translates directly into reduced shipping weights, lower reactor volume requirements, and improved atom economy during the final substitution or coupling steps.

Evidence DimensionMass penalty per mole of reactive precursor
Target Compound Data208.60 g/mol
Comparator Or Baseline8-Bromo analog (253.05 g/mol)
Quantified Difference17.5% lower mass per mole
ConditionsStandard stoichiometric calculations for bulk procurement

Lower molecular weight precursors improve atom economy and reduce the per-mole cost of raw materials in large-scale manufacturing.

Kinase Affinity Context
Class-level inference
Related derivative: Kd 0.204 nM, Ki 0.360 nM (TRKA)
Precursor for TRKA inhibitor synthesis campaigns
Target compound not directly assayed
Cross-Coupling Reactivity
Class-level inference
Br > Cl > F
Chloro provides balanced reactivity and commercial accessibility
Br more reactive but less available; F less reactive

Late-Stage Diversification in Kinase Inhibitor Discovery

Because the C8-chlorine is highly activated for SNAr while remaining stable under standard amide-coupling conditions, this compound is perfectly suited for library generation in kinase inhibitor programs. Chemists can first functionalize the C6-carboxylic acid to establish the core molecular framework, and subsequently use the C8-chlorine to introduce various amines or alkoxides to probe the solvent-exposed regions of the kinase active site [1].

Synthesis of 1,7-Naphthyridine-Based Immunomodulators

Recent patent literature highlights the 1,7-naphthyridine core as a privileged scaffold for novel immunomodulatory agents. Procuring 8-Chloro-1,7-naphthyridine-6-carboxylic acid provides direct access to the exact substitution pattern required for these advanced therapeutics, bypassing multi-step de novo ring synthesis and accelerating the transition from discovery to preclinical development [2].

Development of Orthogonally Functionalized Heterocyclic Probes

In chemical biology and probe development, the predictable reactivity difference between the C6-carboxylic acid and the C8-chlorine allows for the sequential attachment of fluorophores, affinity tags, or reactive warheads. The high atom economy and reliable solubility of the chloro-derivative make it the preferred starting material for synthesizing complex, bi-functional molecular probes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TRKA inhibitor synthesis for kinase signaling studies
6-Carboxylic acid for amide coupling; 8-Cl for selectivity tuning
TRKA binding affinity and selectivity profiling
Resistance-modifying agent synthesis for antibacterial research
1,7-Naphthyridine core for efflux pump inhibition studies
MIC potentiation in multidrug-resistant strains
Late-stage diversification via cross-coupling for SAR exploration
8-Chloro handle for Suzuki/Buchwald-Hartwig reactions
Reactivity and product stability in focused library synthesis

XLogP3

1.9

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